molecular formula C12H15FN2O3 B1464561 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine CAS No. 1281784-50-6

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

Cat. No.: B1464561
CAS No.: 1281784-50-6
M. Wt: 254.26 g/mol
InChI Key: YSQLQYQOKVNCJV-UHFFFAOYSA-N
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Description

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 5-fluoro-2-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine typically involves the reaction of 5-fluoro-2-nitrophenol with a suitable piperidine derivative. One common method is the nucleophilic substitution reaction where the hydroxyl group of 5-fluoro-2-nitrophenol is replaced by a piperidine moiety. This reaction can be catalyzed by bases such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-[(5-Amino-2-nitrophenoxy)methyl]piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interaction of fluorinated aromatic compounds with biological systems.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Fluoro-2-nitrophenoxy)methyl]pyridine
  • 3-[(5-Fluoro-2-nitrophenoxy)methyl]morpholine
  • 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperazine

Uniqueness

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is unique due to the presence of the piperidine ring, which imparts distinct pharmacological properties compared to other similar compounds. The combination of the fluorinated aromatic ring and the piperidine moiety enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 1281784-50-6
  • Molecular Formula: C12H14F N O3

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-nitrophenol with piperidine derivatives. The reaction conditions often include:

  • Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Catalysts: Potassium carbonate or sodium hydride

Anticancer Activity

Research indicates that compounds containing piperidine moieties exhibit significant anticancer properties. For instance, studies have shown that related piperidine derivatives can inhibit the proliferation of various cancer cell lines, including leukemia cells. The mechanism often involves interference with DNA synthesis and repair pathways, leading to apoptosis in cancer cells .

Antimicrobial Properties

This compound has been evaluated for its antibacterial activity against resistant strains of bacteria. In vitro studies demonstrated that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis .

Antidiabetic Effects

Piperidine derivatives have been explored for their potential as antidiabetic agents. Preliminary studies suggest that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, although more detailed investigations are required to confirm these effects .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer and improved glucose metabolism in diabetic models.
  • Receptor Modulation: It has been suggested that this compound could act as a modulator for various receptors, influencing cellular signaling pathways critical for growth and metabolism .

Case Studies

  • Anticancer Study : A study evaluated the effects of piperidine derivatives on L1210 mouse leukemia cells, where compounds similar to this compound showed IC50 values in the nanomolar range, indicating potent growth inhibition .
  • Antibacterial Activity : Another investigation highlighted the effectiveness of piperidine derivatives against resistant bacterial strains. The study reported that the introduction of a nitro group significantly enhanced antibacterial potency compared to non-nitro analogs .

Data Summary

Activity TypeEffectivenessMechanismReference
AnticancerHigh (IC50 < 100 nM)DNA synthesis inhibition
AntimicrobialModerateCell wall synthesis disruption
AntidiabeticPromisingInsulin sensitivity enhancement

Properties

IUPAC Name

3-[(5-fluoro-2-nitrophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c13-10-3-4-11(15(16)17)12(6-10)18-8-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQLQYQOKVNCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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